2-Amino-4-nitrobenzenesulfonamide
Description
2-Amino-4-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an amino group (-NH₂) at position 2, a nitro group (-NO₂) at position 4, and a sulfonamide (-SO₂NH₂) functional group. Sulfonamides are a critical class of bioactive compounds with diverse pharmaceutical applications, including antibacterial, diuretic, hypoglycemic, and anti-inflammatory activities .
Properties
IUPAC Name |
2-amino-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4S/c7-5-3-4(9(10)11)1-2-6(5)14(8,12)13/h1-3H,7H2,(H2,8,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLRUJIMBPCRFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401299103 | |
| Record name | 2-Amino-4-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401299103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4140-86-7 | |
| Record name | 2-Amino-4-nitrobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4140-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401299103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Key Structural and Functional Differences
Amino Groups: The primary amino group in this compound facilitates hydrogen bonding, whereas ethylamino or trifluoroethyl substituents may alter solubility and membrane permeability.
Molecular Weight and Solubility :
- Lower molecular weight compounds (e.g., , 200.26 g/mol) exhibit better pharmacokinetic profiles, while higher weights (e.g., , 245.25 g/mol) may reduce renal clearance.
- Fluorinated derivatives (e.g., ) show slight solubility in organic solvents, suggesting improved blood-brain barrier penetration.
Applications :
- Simple sulfonamides like are used as synthetic intermediates, whereas nitro-substituted variants (e.g., ) are explored for targeted antimicrobial activity.
Preparation Methods
Hydrosulfide-Based Reductions
The reduction of nitro groups in the presence of sulfonamide functionalities demands careful selection of reducing agents to prevent side reactions. Sodium hydrosulfide (NaHS) in alkaline media (pH 8–10) at 70–100°C demonstrates particular efficacy, as documented in the synthesis of amino-nitrophenol derivatives. This method minimizes over-reduction risks while maintaining sulfonamide stability, though it requires precise pH control during workup to isolate the product from sulfur byproducts. Typical protocols involve:
- Dissolving the nitro precursor in aqueous NaOH (10–15% w/v)
- Gradual addition of 30–40% NaHS solution at 75–85°C
- Post-reduction acidification to pH 4.5–5.5 using HCl
- Crystallization at 5–10°C for product isolation
Yields using this approach range from 85–94% with sulfur content <0.1% in final products, as evidenced by melting point consistency (144°C).
Catalytic Transfer Hydrogenation
Chinese Patent CN105801432A discloses an alternative using hydrazine hydrate with FeCl₃·6H₂O/activated carbon catalysts, achieving 99% HPLC purity in related amino-nitrophenol synthesis. Adapted for sulfonamides, this method offers advantages:
- Reaction temperature: 70–80°C
- Catalyst loading: 5–7% w/w FeCl₃ with 2–3% activated carbon
- Hydrazine addition rate: 2–8 g/hr per mole substrate
- Ethanol/water solvent systems enabling recycling
Comparative data reveals 89% total recovery versus 64–67% in traditional sulfide methods, with 50–60°C drying temperatures preventing thermal decomposition.
Sulfonamide Formation Techniques
Hinsberg Reaction Adaptations
Classical sulfonamide synthesis via Hinsberg reaction employs benzenesulfonyl chloride and primary amines. For 2-amino-4-nitrobenzenesulfonamide, this necessitates either:
A) Sulfonation of 2-amino-4-nitroaniline
B) Amination of 4-nitrobenzenesulfonyl chloride
Option B proves more feasible due to commercial availability of 4-nitrobenzenesulfonyl chloride. Key parameters include:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Reaction temperature | 0–5°C (initial) | Controls exotherm |
| Amine equivalence | 1.05–1.10 eq | Minimizes di-sulfonation |
| pH during workup | 3.5–4.0 | Precipitates product |
| Solvent system | THF/water (3:1) | Enhances solubility |
Thesis data from Fulopova (2015) demonstrates that 2-nitrobenzenesulfonamide derivatives can be purified via pH-controlled crystallization, achieving >95% purity when using DBU-mediated deprotection.
Regioselective Functionalization
Achieving the 2-amino-4-nitro substitution pattern requires strategic use of directing groups and protection chemistry:
Ortho-Directing Strategies
The sulfonamide group acts as a meta-director in electrophilic substitution, complicating direct nitration. Sequential functionalization approaches address this:
- Protect the amine as acetyl or Boc derivative
- Sulfonate at para position relative to protected amine
- Nitrate at the activated ortho position
- Deprotect and reduce nitro to amino
This four-step sequence yields the target compound with 78–82% overall efficiency in model systems.
Metal-Assisted Direct Amination
Palladium-catalyzed C–H amination using hydroxylamine derivatives enables direct introduction of amino groups at position 2. Optimal conditions involve:
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: 1,10-phenanthroline (10 mol%)
- Solvent: DMF at 120°C
- Reaction time: 18–24 hrs
This method circumvents protection/deprotection steps but requires rigorous exclusion of oxygen to prevent catalyst deactivation.
Catalytic System Optimization
Comparative analysis of reduction catalysts reveals distinct performance characteristics:
| Catalyst System | Temp (°C) | Time (hr) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaHS/NaOH | 75 | 3 | 88 | 99.2 |
| N₂H₄/FeCl₃/C | 75 | 5 | 94 | 99.5 |
| H₂/Pd-C | 50 | 2 | 91 | 98.8 |
| NH₄Cl/Na₂S | 85 | 4 | 82 | 97.5 |
The FeCl₃/activated carbon system demonstrates superior selectivity for nitro-group reduction without affecting sulfonamide moieties, making it preferable for industrial applications.
Industrial-Scale Production Considerations
Large-scale manufacturing faces three primary challenges:
- Sulfur Byproduct Management : Hydrosulfide methods generate colloidal sulfur requiring centrifugation and filtration through diatomaceous earth beds.
- Solvent Recovery : Ethanol/water systems enable 85–90% solvent reuse through fractional distillation.
- pH Control Automation : Continuous pH monitoring during acidification prevents local over-acidification, maintaining product consistency.
A typical production batch (500 kg scale) achieves:
- Throughput: 12–15 kg/hr
- Energy consumption: 8–10 kWh/kg
- Wastewater generation: 3–4 L/kg (vs. 8–10 L/kg in traditional methods)
Emerging Methodologies
Recent advances focus on green chemistry principles and flow reactor technologies:
7.1 Photocatalytic Reductions
TiO₂-mediated UV reductions show promise for nitro-group conversion under mild conditions (25–40°C, aqueous media), though sulfonamide stability requires further optimization.
7.2 Enzymatic Amination
Laccase-mediated amination using hydroxylamine derivatives achieves 65–70% conversion in bench-scale trials, offering potential for bio-catalytic routes.
7.3 Continuous Flow Synthesis Microreactor systems combining sulfonation and nitration steps reduce reaction times from 48 hrs to <2 hrs, with 95% mass efficiency reported in pilot studies.
Q & A
Q. What are the optimal synthetic routes for 2-Amino-4-nitrobenzenesulfonamide, and how can purity be ensured?
The compound is typically synthesized via nucleophilic substitution, where 4-nitrobenzenesulfonyl chloride reacts with a primary amine (e.g., ammonia or methylamine) under basic conditions. Sodium hydroxide or potassium carbonate is used to deprotonate the amine, facilitating the reaction. Purification involves recrystallization from ethanol or aqueous ethanol to achieve >95% purity. Analytical techniques like thin-layer chromatography (TLC) and melting point determination (178–183°C) are critical for verifying purity .
Q. Which spectroscopic methods are most effective for structural characterization?
- NMR : H and C NMR confirm the sulfonamide group (δ ~7.5–8.5 ppm for aromatic protons) and amino substituents (δ ~5–6 ppm for NH).
- IR : Stretching vibrations at ~1330 cm (symmetric SO) and ~1160 cm (asymmetric SO) are diagnostic.
- Mass Spectrometry : ESI-MS or EI-MS identifies the molecular ion peak at m/z 202.19 (CHNOS) .
Q. How does solvent choice impact solubility and stability during storage?
this compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For long-term stability, store in airtight containers at room temperature (RT) with desiccants to prevent hydrolysis. Avoid exposure to light, as nitro groups are photolabile .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths and angles. Key steps:
Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?
Kinetic studies reveal a two-step mechanism:
Sulfonyl Chloride Activation : The leaving group (Cl) departs, forming a sulfonate intermediate.
Amine Attack : The nucleophile (e.g., NH) attacks the electrophilic sulfur, with rate-limiting step dependent on solvent polarity.
Polar aprotic solvents (e.g., DMSO) stabilize the transition state, accelerating the reaction. Isotopic labeling (N) tracks amine incorporation .
Q. How can computational methods predict its biological activity?
- Molecular Docking : Screen against enzyme targets (e.g., carbonic anhydrase) using AutoDock Vina. The sulfonamide group chelates zinc ions in active sites.
- QSAR Models : Correlate substituent effects (e.g., nitro position) with antimicrobial IC values. Hammett constants (σ) predict electron-withdrawing effects on reactivity .
Q. What strategies mitigate conflicting data in thermal stability studies?
Discrepancies in decomposition temperatures (e.g., TGA vs. DSC) arise from experimental conditions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
